molecular formula C17H15IN2O5 B5042485 3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid

3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid

Cat. No.: B5042485
M. Wt: 454.22 g/mol
InChI Key: SASHNRREWPVLDV-GXDHUFHOSA-N
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Description

3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid is a complex organic compound that features a furan ring, an iodobenzoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid typically involves multiple steps. One common approach is the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method leverages the reactivity of O,C-diprotonated forms of the starting furan acids and esters as electrophilic species.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound’s furan ring and iodobenzoyl group can interact with biological macromolecules, potentially disrupting their normal function. The exact pathways and molecular targets are still under investigation, but its antimicrobial activity suggests it may interfere with cell wall synthesis or protein function in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from simpler furan derivatives and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O5/c18-13-6-2-1-5-12(13)16(23)20-14(10-11-4-3-9-25-11)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASHNRREWPVLDV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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